molecular formula C10H9N3OS B1415791 N-Hydroxy-4-thiazol-2-yl-benzamidine CAS No. 2197064-39-2

N-Hydroxy-4-thiazol-2-yl-benzamidine

Cat. No. B1415791
CAS RN: 2197064-39-2
M. Wt: 219.27 g/mol
InChI Key: WXBCYTITKWSJOH-UHFFFAOYSA-N
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Description

“N-Hydroxy-4-thiazol-2-yl-benzamidine” is a chemical compound used in scientific research. It exhibits high perplexity due to its complex structure and offers burstiness with its diverse applications in various fields. Thiazoles, which are important heterocyclics, exhibit boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of “N-Hydroxy-4-thiazol-2-yl-benzamidine” involves the condensation of 3 with benzaldehyde in ethanol under reflux for 3–4 hours . This process yields the final intermediate, N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-phenylmethanimine .


Molecular Structure Analysis

The molecular structure of “N-Hydroxy-4-thiazol-2-yl-benzamidine” can be analyzed using IR, 1H NMR, and 13C NMR spectral data . For instance, in the 1H NMR spectrum, nine aromatic protons appeared as a multiplet in the range of δ 7.23–7.84 ppm .


Chemical Reactions Analysis

The chemical reactions involving “N-Hydroxy-4-thiazol-2-yl-benzamidine” can be analyzed using IR spectrum data . For example, the IR spectrum shows peaks at 3226 cm-1 (N–H), 3040 cm-1 (C–H arom), 2956 cm-1 (C–H aliph), 1731 cm-1 (C=O), 1640 cm-1 (C=C arom), 1186 cm-1 (C=N), and 649 cm-1 (C–S) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Hydroxy-4-thiazol-2-yl-benzamidine” can be analyzed using its IR, 1H NMR, and 13C NMR spectral data .

Future Directions

Thiazoles, which are important heterocyclics, have been the subject of much research in recent decades due to their diverse biological activities . Therefore, “N-Hydroxy-4-thiazol-2-yl-benzamidine”, as a thiazole derivative, may also be a subject of future research in the field of medicinal chemistry.

properties

IUPAC Name

N'-hydroxy-4-(1,3-thiazol-2-yl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c11-9(13-14)7-1-3-8(4-2-7)10-12-5-6-15-10/h1-6,14H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBCYTITKWSJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CS2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=NC=CS2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-4-thiazol-2-yl-benzamidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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